Ertapenem Methyl Ester Sodium Salt
Description
Contextualization of Ertapenem (B1671056) within the Carbapenem (B1253116) Class of Antibiotics
Ertapenem is a prominent member of the carbapenem class of beta-lactam antibiotics, which are distinguished by their broad spectrum of activity against a wide array of bacteria. nih.gov Carbapenems are often considered last-line agents for treating severe infections or those caused by multidrug-resistant pathogens. nih.gov Like all beta-lactam antibiotics, ertapenem's bactericidal action stems from its ability to inhibit the synthesis of the bacterial cell wall. wikipedia.org It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall. wikipedia.orgpediatriconcall.com In Escherichia coli, ertapenem shows a strong affinity for multiple PBPs, with a particular preference for PBP2 and PBP3. pediatriconcall.comdrugbank.commims.com
Structurally, ertapenem is a 1-β methyl-carbapenem. drugbank.comnih.gov This specific chemical feature contributes to its stability against hydrolysis by many beta-lactamase enzymes, including penicillinases and cephalosporinases, which are common mechanisms of bacterial resistance. drugbank.commims.com However, it is susceptible to hydrolysis by metallo-beta-lactamases. pediatriconcall.commims.com
Compared to other carbapenems like imipenem (B608078) and meropenem, ertapenem has a slightly more focused spectrum of activity. nih.govwikipedia.org While highly effective against many Gram-positive and Gram-negative aerobic and anaerobic bacteria, it is less active against Pseudomonas aeruginosa, Acinetobacter, and Enterococcus species. wikipedia.orgdrugbank.com A key distinguishing feature of ertapenem is its extended plasma half-life of about 4 hours, which allows for once-daily administration. drugbank.comnih.gov This is attributed to its high degree of binding to plasma proteins. nih.gov
Rationale for Chemical Derivatization in Drug Discovery and Development
Chemical derivatization is a fundamental strategy in medicinal chemistry and drug development, involving the modification of a drug's chemical structure to enhance its properties. wisdomlib.org This process is undertaken for several key reasons, including improving a drug's delivery, efficacy, and analytical detectability. wisdomlib.orgjfda-online.com By converting a chemical compound into a derivative, researchers can optimize its performance and functionality. wisdomlib.org
One of the primary goals of chemical derivatization is to create a more favorable pharmacological profile. nih.gov This can involve enhancing the drug's affinity for its target binding sites, which can lead to increased activity. nih.gov Derivatization can also be employed to overcome challenges such as poor solubility, instability, or rapid metabolism, which can limit a drug's effectiveness.
In the context of analytical chemistry, derivatization is often used to make compounds more suitable for specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). jfda-online.compsu.edu This can involve increasing the volatility or thermal stability of a compound or introducing a feature that enhances its detection. psu.edu
Significance of Esterification in Modulating Chemical and Biological Properties
Esterification, a specific type of chemical derivatization, is a reaction that forms an ester from an alcohol and a carboxylic acid. byjus.com This process is of significant importance in the pharmaceutical industry for its ability to alter the chemical and biological properties of a drug. qsaranalytics.com.mx
A key application of esterification in drug development is the creation of prodrugs. solubilityofthings.com A prodrug is an inactive or less active form of a drug that is converted into the active form within the body, often through enzymatic hydrolysis. solubilityofthings.com By converting a drug into an ester, its bioavailability can often be improved. solubilityofthings.com For example, esterification can increase a drug's lipophilicity, which can enhance its absorption through cell membranes.
Esterification can also be used to modify a drug's solubility, taste, or to reduce irritation at the site of injection. The versatility of esters allows for fine-tuning of a drug's properties to meet specific therapeutic needs. solubilityofthings.com
Overview of Ertapenem Methyl Ester Sodium Salt as a Research Compound
This compound is a derivative of ertapenem that is utilized in research settings. This compound is the result of the esterification of the carboxylic acid group on the ertapenem molecule with methanol (B129727), and it exists as a sodium salt.
The primary use of this compound is likely as a reference standard or an intermediate in the synthesis of other ertapenem derivatives. In the field of pharmaceutical analysis, such derivatives are crucial for developing and validating analytical methods for the parent drug and its potential metabolites or impurities.
Scope and Objectives of Academic Research on this compound
Academic research on this compound is primarily focused on its synthesis, characterization, and potential applications as a research tool. The synthesis of this compound is a key area of investigation, with the goal of developing efficient and scalable methods for its production. nih.gov
A significant objective of research in this area is to use this compound as a standard for the development of analytical methods to detect and quantify ertapenem and its related substances in various matrices. This is essential for quality control during the manufacturing of the active pharmaceutical ingredient and for studying its pharmacokinetics.
Furthermore, research may explore the chemical stability and degradation pathways of this compound. Understanding how this derivative behaves under different conditions can provide valuable insights into the stability of the parent drug, ertapenem. This knowledge is critical for ensuring the quality and shelf-life of the final pharmaceutical product.
Properties
CAS No. |
1632985-10-4 |
|---|---|
Molecular Formula |
C₂₃H₂₆N₃NaO₇S |
Molecular Weight |
511.52 |
Synonyms |
3-[[(3S,5S)-5-[[[3-(Ethoxycarbonyl)phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Sodium Salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of Ertapenem Methyl Ester Sodium Salt
Development of Novel Synthetic Pathways for High-Yield Production
The industrial production of Ertapenem (B1671056) derivatives necessitates the development of synthetic pathways that are not only effective but also high-yielding and cost-efficient. This involves the optimization of various reaction parameters and careful consideration of the product's purity and stereochemistry.
Optimization of Reaction Conditions and Reagents
The optimization of reaction conditions is crucial for maximizing the yield and purity of Ertapenem Methyl Ester Sodium Salt. Key parameters that require careful control include:
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used in carbapenem (B1253116) chemistry. patsnap.com
Base: In reactions involving the deprotonation of carboxylic acids or the scavenging of acidic byproducts, the choice of a non-nucleophilic base is critical to avoid degradation of the β-lactam ring. Diisopropylethylamine (DIPEA) and 1,1,3,3-tetramethylguanidine (B143053) are examples of bases used in Ertapenem synthesis. nih.govacs.org
Temperature: Carbapenem intermediates are often thermally labile. Reactions are typically conducted at low temperatures (e.g., -20 °C to room temperature) to minimize degradation. patsnap.com
Catalyst: In steps involving the introduction or removal of protecting groups, the choice and loading of the catalyst (e.g., Palladium on carbon for hydrogenolysis) are critical for reaction efficiency and to prevent side reactions. nih.gov
The following table provides an example of reaction parameters that could be optimized for the synthesis of an Ertapenem ester intermediate:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMF | Acetonitrile | THF |
| Base | DIPEA | DBU | Et₃N |
| Temperature | -20 °C | 0 °C | Room Temp. |
| Reaction Time | 2 hours | 6 hours | 12 hours |
Stereochemical Control and Purity Considerations
Ertapenem has a specific stereochemistry that is essential for its biological activity. The core of the molecule contains three contiguous stereocenters. The synthesis must be designed to maintain the correct stereochemical configuration throughout the reaction sequence. The starting materials, such as the carbapenem core and the proline-derived side chain, are typically sourced with the correct stereochemistry. researchgate.netacs.org
Purification of the final product and intermediates is a significant challenge in carbapenem synthesis. The inherent instability of the molecule limits the use of certain purification techniques. Crystallization is a preferred method for obtaining a high-purity product. nih.gov The purification of Ertapenem sodium often involves ion-pairing extraction and crystallization from a mixture of solvents. nih.govacs.org For this compound, a similar purification strategy would likely be employed, potentially involving adjustments to the solvent system to accommodate the different polarity of the methyl ester. The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC). google.com
The development of a robust crystallization process is key to ensuring the final product meets the stringent purity requirements for pharmaceutical use. This involves screening various solvent systems and controlling parameters such as temperature, cooling rate, and agitation to obtain crystals with the desired morphology and purity.
Intermediate Compounds and Precursors in the Synthesis of this compound
The synthesis of Ertapenem and its derivatives is a multi-step process that relies on the precise assembly of key molecular building blocks. The core structure is formed by coupling a carbapenem nucleus with a specifically designed side chain.
The primary precursors for the synthesis are:
The Carbapenem Core: A common starting point is the 1-β-methylcarbapenem core, often in the form of an enol phosphate (B84403) derivative, referred to as MAP (beta-methyl vinyl phosphate). unipv.itgoogle.com This advanced intermediate provides the foundational bicyclic ring structure of the antibiotic. unipv.it
The Side Chain Precursor: The distinctive side chain is typically derived from trans-4-hydroxy-L-proline. nih.govacs.org This starting material undergoes several transformations to create the pyrrolidinyl-thio component with the necessary stereochemistry. nih.gov For the synthesis of the methyl ester derivative specifically, the side chain is constructed using a derivative of 3-aminobenzoic acid, namely methyl 3-aminobenzoate, which introduces the methyl ester group that differentiates the final compound from Ertapenem.
The synthesis proceeds through several key intermediate compounds, which often involve the use of protecting groups to prevent unwanted side reactions. A common strategy is the "pNB route," which utilizes p-nitrobenzyl (PNB) groups to protect carboxylic acid functionalities. patsnap.comunipv.it
Key intermediates in a typical synthetic pathway include:
N-protected 4R-hydroxyl-L-proline: The nitrogen on the proline ring is protected, often with a p-nitrobenzylchloroformate, to allow for selective reactions at other sites. researchgate.net
Activated Side Chain Thiol: The hydroxyl group of the protected proline is converted into a leaving group, and then displaced to introduce a sulfur atom, ultimately forming a thiol. researchgate.net This key intermediate is then coupled with the carbapenem core.
Protected Ertapenem Ester: The coupling of the carbapenem core (enol phosphate) with the side-chain thiol is a critical step, often performed at low temperatures in the presence of a base like 1,1,3,3-tetramethylguanidine or diisopropylethylamine. nih.govpatsnap.com The resulting molecule is a fully protected version of the final product, containing both the p-nitrobenzyl ester on the carbapenem core and the methyl ester on the aromatic ring of the side chain.
Ring-Opened Metabolite: A major inactive metabolite is formed by the hydrolysis of the beta-lactam ring, a process mediated by the renal enzyme dehydropeptidase-I (DHP-I). nih.gov
The final step of the synthesis is the deprotection of the carboxylic acid group on the carbapenem core. This is typically achieved through hydrogenolysis using a palladium on carbon (Pd/C) catalyst, which removes the p-nitrobenzyl group to yield the final sodium salt. nih.govacs.org
| Compound | Type | Role in Synthesis |
|---|---|---|
| (4R,5S,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, p-nitrobenzyl ester (MAP enol phosphate) | Precursor (Carbapenem Core) | Provides the core bicyclic β-lactam structure. unipv.itgoogle.com |
| trans-4-hydroxy-L-proline | Precursor (Side Chain) | Starting material for the pyrrolidinyl-thio side chain. nih.govacs.org |
| Methyl 3-aminobenzoate | Precursor (Side Chain) | Provides the aromatic portion of the side chain containing the methyl ester group. |
| Protected Thiol Side Chain | Intermediate | The fully formed side chain ready for coupling with the carbapenem core. researchgate.net |
| p-Nitrobenzyl (PNB) Protected Ertapenem Methyl Ester | Intermediate | The penultimate compound before the final deprotection step. nih.gov |
Scale-Up Considerations in Laboratory and Pilot Plant Syntheses
Transitioning the synthesis of this compound from a laboratory setting to a pilot plant and ultimately to commercial manufacturing involves addressing significant challenges related to reaction conditions, purification, and safety.
Key scale-up considerations include:
Reaction Control: Many steps in the synthesis require precise temperature control, often at very low temperatures (e.g., -20°C to -50°C) to ensure selectivity and minimize degradation. patsnap.com Maintaining these conditions in large-scale reactors requires robust and efficient cooling systems.
Reagent Handling and Safety: The "pNB route" involves hydrogenolysis under pressure with a palladium catalyst to remove the protecting group. unipv.it Handling pressurized hydrogen on a large scale presents significant safety and engineering challenges. To mitigate this, alternative methods like the "allyl route" have been developed, which use different protecting groups and avoid the need for pressurized hydrogen. unipv.it
Process Optimization: During scale-up, a key discovery was the use of sodium bicarbonate during the hydrogenolysis step. google.comnih.gov This addition serves to protect the pyrrolidine (B122466) amine as a temporary sodium carbamate (B1207046), which improves the reaction's performance and the product's stability, making the process viable for manufacturing scale. nih.govacs.org The development of "telescoping" or one-pot syntheses, where intermediates are not isolated, can also significantly improve efficiency and reduce waste at a larger scale. unipv.it
| Challenge | Solution/Mitigation Strategy |
|---|---|
| Handling of pressurized hydrogen for PNB deprotection | Development of alternative synthetic routes, such as the "allyl route," which avoids hydrogenation. unipv.it |
| Removal of water-soluble byproducts (e.g., tetramethylguanidine) | Implementation of an ion-pairing extraction process for efficient purification. nih.govresearchgate.net |
| Product instability during deprotection | Use of sodium bicarbonate during hydrogenolysis to form a stabilizing sodium carbamate intermediate. nih.govacs.org |
| Maintaining low reaction temperatures (-20°C to -50°C) | Investment in robust, large-capacity cooling systems for pilot plant and manufacturing reactors. patsnap.com |
| Maximizing yield and process efficiency | Consolidating reaction steps into a "one-pot" or "telescoping" synthesis to minimize intermediate isolation and handling losses. unipv.it |
Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. mdpi.com The synthesis of Ertapenem and its derivatives incorporates several of these principles to enhance sustainability.
Applications of green chemistry in the synthesis include:
Use of Safer Solvents: While organic solvents like acetonitrile and dimethylformamide (DMF) are used in early steps, there is a concerted effort to use safer, more environmentally benign solvents, particularly water. patsnap.commdpi.com For instance, the final hydrogenated deprotection reaction can be conducted in water as the solvent, which is non-toxic, non-flammable, and readily available. patsnap.commdpi.com
Waste Prevention and Atom Economy: The design of synthetic routes that "telescope" multiple steps into a single pot reduces the need for intermediate workups and purifications, thereby minimizing solvent use and waste generation. unipv.it
Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. The hydrogenolysis step employs a palladium on carbon (Pd/C) catalyst, which is used in small amounts and can be recovered and recycled, unlike stoichiometric reagents that are consumed and generate more waste. google.comnih.gov
Designing Safer Chemicals and Processes: A significant green improvement is the development of the "allyl route" as an alternative to the "pNB route." unipv.it This change was driven by the desire to eliminate the use of pressurized hydrogen gas, a hazardous material, making the manufacturing process inherently safer. unipv.it Furthermore, the use of simple, inexpensive, and environmentally friendly reagents like sodium bicarbonate improves the process's green profile. google.com
| Green Chemistry Principle | Application in Ertapenem Synthesis |
|---|---|
| Prevention | Designing "telescoping" syntheses to reduce waste from intermediate isolation. unipv.it |
| Atom Economy | Coupling reactions are designed to incorporate a maximal amount of the starting materials into the final product. acs.org |
| Less Hazardous Chemical Syntheses | The "allyl route" was developed to avoid using hazardous pressurized hydrogen gas required in the "pNB route". unipv.it |
| Safer Solvents and Auxiliaries | Using water as a solvent in the final deprotection step. patsnap.commdpi.com |
| Catalysis | Employing a recyclable palladium on carbon catalyst for the deprotection reaction instead of stoichiometric reagents. google.comnih.gov |
| Inherently Safer Chemistry for Accident Prevention | Replacing hazardous reagents (pressurized H2) with safer alternatives. unipv.it |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methodologies
Chromatography is fundamental to the analysis of Ertapenem (B1671056) Methyl Ester Sodium Salt, enabling the separation of the main compound from impurities, degradation products, and other matrix components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Ertapenem and its derivatives. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net
UV detection is widely employed for quantification, with the wavelength typically set around 295-310 nm to achieve maximum absorbance for the carbapenem (B1253116) chromophore. researchgate.netuw.edu.pljaper.incaymanchem.com Photodiode Array (PDA) detection offers an advantage over single-wavelength UV detectors by providing spectral data across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.
Mass Spectrometry (MS) coupled with HPLC provides mass information, confirming the identity of the parent peak and enabling the characterization of unknown impurities by determining their mass-to-charge ratio (m/z). nih.govresearchgate.net
Several studies have developed and validated HPLC-UV methods for determining Ertapenem in various samples, demonstrating good accuracy and precision. researchgate.netnih.gov These methods are essential for quality control during manufacturing and for stability studies. uw.edu.pl
Table 1: Example of HPLC Conditions for Ertapenem Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netjaper.in |
| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer (e.g., pH 6.5, 50 mM) in a ratio of approximately 14:86 (v/v) | researchgate.netjaper.in |
| Flow Rate | 1.0 - 1.2 mL/min | uw.edu.pljaper.in |
| Detection | UV at 298 nm or 310 nm | researchgate.netuw.edu.pl |
| Temperature | 25°C | researchgate.netjaper.in |
For highly sensitive and specific quantification, particularly in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In LC-MS/MS analysis, the parent ion corresponding to Ertapenem Methyl Ester Sodium Salt is selected in the first mass spectrometer (MS1), fragmented, and then specific product ions are monitored in the second mass spectrometer (MS2). researchgate.net This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for very low limits of quantification (LLOQ), often in the sub-µg/mL range. nih.govnih.gov The use of a deuterated internal standard, such as [2H4]-Ertapenem, is reported to enhance the robustness and accuracy of the method. nih.govschd-shimadzu.com
Furthermore, LC-MS/MS is a powerful tool for structural elucidation. By analyzing the fragmentation patterns of the parent molecule and its degradation products, researchers can identify the structures of impurities and understand the degradation pathways of the drug substance. researchgate.netmdpi.com
Gas Chromatography (GC) is not used for the analysis of the Ertapenem molecule itself due to the compound's high molecular weight and non-volatile nature. However, GC plays a critical role in controlling the purity of the final drug substance by quantifying residual solvents. innoteg-instruments.com
Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of the active pharmaceutical ingredient (API). innoteg-instruments.com Since these solvents have no therapeutic benefit and can be harmful, their levels are strictly controlled by regulatory bodies, with limits outlined in pharmacopeias such as the United States Pharmacopeia (USP) chapter <467>. thermofisher.cncambiumanalytica.com
The standard method involves headspace GC (HS-GC), where the sample is heated in a sealed vial to allow volatile solvents to partition into the headspace gas. thermofisher.cn A sample of this gas is then injected into the GC, where the solvents are separated and quantified, typically using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). cambiumanalytica.com This ensures that the final this compound product is free from unacceptable levels of process-related solvents.
The Ertapenem molecule contains multiple stereocenters, meaning it exists as specific stereoisomers. nih.govnih.govchemspider.com Regulatory agencies require that chiral drugs be produced and marketed as a single, pure enantiomer unless both enantiomers are proven to be safe and effective. uff.br Therefore, assessing the enantiomeric purity is a critical aspect of quality control.
Chiral chromatography, typically using HPLC with a Chiral Stationary Phase (CSP), is the most effective method for separating and quantifying enantiomers. researchgate.netnih.govresearchgate.net CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution between the desired enantiomer and any undesired stereoisomers. researchgate.net This analysis ensures the stereochemical integrity of this compound and the absence of potentially harmful or less effective isomers. researchgate.net
Spectroscopic Techniques
Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a definitive method for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the atomic connectivity and stereochemistry of the molecule. mdpi.comunipv.it
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift, integration (peak area), and spin-spin coupling patterns are used to map out the proton framework of the molecule.
¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their functional groups (e.g., carbonyls, aromatic carbons, aliphatic carbons).
2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals which protons are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly with the carbon atoms they are attached to. These 2D experiments are essential for assembling the complete, complex structure of Ertapenem and confirming the integrity of the methyl ester modification.
Together, these NMR experiments provide a comprehensive "fingerprint" of the this compound molecule, confirming its identity and structure with a high degree of certainty. unipv.it
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular fingerprint. For Ertapenem, these techniques are instrumental in confirming the presence of its key structural features.
The analysis of Ertapenem sodium in the solid state reveals characteristic vibrational bands corresponding to its complex structure. nih.gov Key absorptions are associated with the β-lactam ring, a core component of all carbapenem antibiotics. nih.gov Studies have identified specific bands in the IR absorption spectrum at 675, 992, 1075, 1100, 1151, 1180, 1291, 1385, 1750, 3263, and 3406 cm⁻¹ that are characteristic of the β-lactam ring. nih.gov
Further analysis of the spectrum allows for the assignment of specific vibrations to different functional groups within the Ertapenem molecule. For instance, a band observed at 1613 cm⁻¹ corresponds to the stretching vibration of the C=C bond within the β-lactam ring. nih.gov The stretching vibration of the carbonyl (C=O) group in the carboxylic acid moiety is found at 1750 cm⁻¹. nih.gov Additionally, a broad band observed above 3000 cm⁻¹, with maxima at 3263 and 3406 cm⁻¹, is attributed to the stretching vibrations of N-H and O-H bonds. nih.gov The stretching vibration of the C=O bond between the pyrrolidine (B122466) and benzene (B151609) rings is observed at 1692 cm⁻¹. nih.gov
An eco-friendly FT-IR method for quantifying Ertapenem sodium has also been developed using potassium bromide (KBr) pellets, highlighting the versatility of this technique beyond qualitative identification. gavinpublishers.com
Table 1: Characteristic FT-IR Absorption Bands for Ertapenem Sodium nih.gov
| Wavenumber (cm⁻¹) | Assignment | Functional Group/Ring |
| 3406, 3263 | N-H and O-H stretching | Amine, Hydroxyl |
| 1750 | C=O stretching | Carboxylic Acid |
| 1692 | C=O stretching | Amide |
| 1656 | C=C stretching | Benzene Ring |
| 1613 | C=C stretching | β-lactam Ring |
| 1385 | C-O-H bending | Carboxylic Acid |
| 1291, 1180, 1151 | Vibrations of the β-lactam ring | β-lactam Ring |
| 1100, 1075, 992 | Vibrations of the β-lactam ring | β-lactam Ring |
| 675 | Deformation of the β-lactam ring | β-lactam Ring |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used quantitative analytical technique that measures the absorption of UV or visible light by a substance in solution. It is a simple, rapid, and cost-effective method for determining the concentration of an analyte and for monitoring the progress of chemical reactions, including degradation studies.
For the analysis of Ertapenem, UV-Vis spectrophotometry is frequently employed. The detection wavelength is typically set at or near the compound's maximum absorbance (λmax). Various studies have utilized different wavelengths for detection, including 294 nm, 298 nm, and 310 nm. uw.edu.pljaper.innih.gov The choice of wavelength can depend on the specific analytical method and the composition of the mobile phase in chromatographic techniques where UV-Vis detectors are used. uw.edu.pljaper.in
This technique has proven effective in stability studies of Ertapenem in aqueous solutions. uw.edu.plnih.gov By monitoring the decrease in absorbance at a specific wavelength over time, the degradation kinetics of the drug can be determined. uw.edu.plcjhp-online.ca For instance, in one study, the degradation of Ertapenem was found to follow pseudo-first-order kinetics. uw.edu.pl The method is also used to quantify the drug in forced degradation studies, where samples are subjected to stress conditions like heat, to assess the specificity of stability-indicating assays. cjhp-online.ca
The linearity of UV-Vis spectrophotometric methods for Ertapenem has been established over various concentration ranges. One study reported a linear calibration plot in the concentration range of 0.012–0.10 mg/mL. uw.edu.pl This linearity is a fundamental requirement for accurate quantification.
Table 2: UV-Vis Spectrophotometry Parameters for Ertapenem Analysis
| Parameter | Reported Values | Application |
| Detection Wavelength | 294 nm, 298 nm, 310 nm | Quantification, Stability Studies |
| Linearity Range | 0.012–0.10 mg/mL | Quantitative Analysis |
| Primary Use | Quantification, Degradation Monitoring, Stability | Quality Control, Research |
X-ray Diffraction (XRD) and Crystallography for Solid-State Characterization
X-ray Diffraction (XRD) is a primary technique for investigating the solid-state properties of crystalline materials. It provides information on the crystal structure, phase, and degree of crystallinity. For a pharmaceutical compound like this compound, which can exist in different crystalline forms (polymorphs) or as an amorphous solid, XRD is indispensable for characterization and quality control.
Studies have identified several crystalline forms of Ertapenem sodium, designated as forms A, B, C, D, and E, each with a unique X-ray powder diffraction (XRPD) pattern. google.com These distinct patterns, characterized by major diffraction peaks at specific 2θ angles, allow for the identification and differentiation of the various solid-state forms. google.com For example, Crystalline Form A exhibits major peaks at 2θ angles of approximately 4.8°, 6.7°, and 10.5°, while Form B shows peaks at about 4.8°, 6.8°, and 7.8°. google.com
In addition to identifying polymorphs of the final compound, XRD has been used to characterize related structures, such as the Ertapenem side chain. A detailed analysis of the side chain (C₂₀H₁₉N₃O₇S) determined its crystal system to be monoclinic with the space group P2₁/c. cambridge.org The unit-cell parameters were reported as a = 4.907(6) Å, b = 18.686(3) Å, and c = 22.071(1) Å, with β = 90.759(5)°. cambridge.org
Crystallographic studies have also been employed to understand the interaction of hydrolyzed Ertapenem with enzymes like metallo-β-lactamases (MβLs). nih.govacs.org The crystal structure of hydrolyzed Ertapenem bound to the L1 MβL has been reported, providing insights into the binding modes and interactions within the enzyme's active site. nih.govacs.org
Table 3: Major X-ray Diffraction Peaks (2θ) for Crystalline Forms of Ertapenem Sodium google.com
| Crystalline Form | Major Diffraction Peaks (2θ angles) |
| Form A | 4.8°, 6.7°, 10.5°, 11.7°, 13.6°, 14.4°, 16.0°, 17.2°, 18.4°, 19.7°, 20.8°, 21.6°, 22.1°, 23.1°, 24.1°, 26.1° |
| Form B | 4.8°, 6.8°, 7.8°, 10.4°, 11.8°, 13.6°, 14.4°, 15.2°, 17.3°, 18.5°, 19.0°, 19.7°, 20.9°, 21.9°, 23.1°, 24.1° |
| Form C | 4.8°, 6.8°, 7.8°, 10.7°, 11.8°, 13.7°, 14.6°, 17.3°, 18.6°, 19.1°, 19.9°, 21.0°, 22.1°, 24.2°, 26.1° |
| Form D | 4.4°, 5.3°, 7.4°, 8.1°, 11.0°, 12.7°, 19.3°, 22.9°, 23.5°, 25.1°, 30.2° |
Electrophoretic Methods (e.g., Capillary Electrophoresis) for Purity Assessment
Electrophoretic methods, particularly capillary electrophoresis (CE), offer high-efficiency separations and are valuable for the purity assessment of pharmaceuticals. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully applied to the separation of Ertapenem from its impurities. researchgate.netnih.gov
A validated MEKC method was developed for this purpose, employing a background electrolyte consisting of 60 mM sodium dihydrogen phosphate and 20 mM boric acid at pH 6.0. nih.gov The separation was achieved in under 11 minutes, demonstrating the rapidity of the technique. researchgate.netnih.gov Detection was carried out using UV absorption at 214 nm. nih.gov
The method's performance was enhanced using sample stacking strategies, such as normal stacking mode (NSM) and stacking with reverse migrating micelles (SRMM), to improve sensitivity. nih.gov These techniques led to significant improvements in peak areas compared to standard hydrodynamic sample injection. nih.gov
The reproducibility of the MEKC method was assessed, with the relative standard deviations (RSD) for migration times being approximately 0.96-1.25% for NSM and 0.32-0.45% for SRMM. researchgate.netnih.gov The RSD for corrected peak areas ranged from 1.07-8.14% for NSM and 0.74-8.12% for SRMM. researchgate.netnih.gov The limit of detection (LOD) was found to be 0.3 µg/mL using both stacking methods, indicating good sensitivity for impurity profiling. nih.gov
Table 4: Performance Parameters of a Validated MEKC Method for Ertapenem Purity Assessment researchgate.netnih.gov
| Parameter | Normal Stacking Mode (NSM) | Stacking with Reverse Migrating Micelles (SRMM) |
| Reproducibility of Migration Time (RSD) | 0.96-1.25% | 0.32-0.45% |
| Reproducibility of Peak Area (RSD) | 1.07-8.14% | 0.74-8.12% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.3 µg/mL |
| Separation Time | < 11 minutes | < 11 minutes |
Validation of Analytical Methods for Specific Research Applications
The validation of analytical methods is a critical process in pharmaceutical analysis, ensuring that a method is suitable for its intended purpose. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), outline the parameters that need to be evaluated. For Ertapenem, various analytical methods, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for quantification and impurity profiling. nih.govoup.com
Validation studies for Ertapenem assays typically include the assessment of the following parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. For an HPLC method, linearity was established over a concentration range of 5.00-120.00 µg/mL with a correlation coefficient of 0.9997. bue.edu.eg An LC-MS/MS method demonstrated linearity over a range of 0.1 to 125 mg/liter. nih.gov
Accuracy: The closeness of the test results to the true value. For an LC-MS/MS method, the calculated accuracy ranged from -2.4% to 10.3%. nih.gov In another HPLC method, recovery was used to demonstrate accuracy, with results ranging from 99.97% to 103.7%. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). For an HPLC-UV method, intra- and inter-day coefficients of variation (CV) were between 0.56% and 2.32%. japer.in An LC-MS/MS method reported within-run CVs from 2.7% to 11.8% and between-run CVs from 0% to 8.4%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For one HPLC method, the LOD was 1.60 µg/mL and the LOQ was 4.85 µg/mL. bue.edu.eg Another HPLC method reported an LOD of 2.80 × 10⁻² mg/mL and an LOQ of 8.44 × 10⁻³ mg/mL. uw.edu.pl
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. oup.com This is often demonstrated in forced degradation studies where the method must be able to resolve the main drug peak from any degradation product peaks. oup.comresearchgate.net
These validation parameters ensure that the analytical methods used for Ertapenem are reliable, accurate, and precise for applications ranging from routine quality control to pharmacokinetic studies. nih.govoup.com
Table 5: Summary of Validation Parameters for Various Ertapenem Analytical Methods
| Method | Linearity Range | Accuracy (% Recovery or Bias) | Precision (% RSD or CV) | LOD / LOQ |
| HPLC | 5.00-120.00 µg/mL | - | - | 1.60 µg/mL / 4.85 µg/mL |
| LC-MS/MS | 0.1-125 mg/L | -2.4% to 10.3% | Within-run: 2.7-11.8%, Between-run: 0-8.4% | LLOQ: 0.1 mg/L |
| HPLC | 2-10 µg/mL | 99.97% to 103.7% | - | - |
| HPLC-UV | - | 91.0% to 102.0% | Intra- & Inter-day: 0.56-2.32% | LOQ: 0.24 mg/L |
| HPLC | (1.06-6.41) x 10⁻² mg/mL | - | Intra-day: 0.42-1.03%, Inter-day: 1.16% | 2.80 x 10⁻² mg/mL / 8.44 x 10⁻³ mg/mL |
Chemical Stability and Degradation Kinetics of Ertapenem Methyl Ester Sodium Salt
Forced Degradation Studies Under Various Stress Conditions
Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify the likely degradation products of a drug substance. This involves subjecting the compound to conditions more severe than its intended storage to accelerate the rate of degradation. For Ertapenem (B1671056) Sodium, these studies reveal its susceptibility to hydrolysis, oxidation, light, and heat, providing insight into its intrinsic stability. The degradation of ertapenem is known to be dependent on both concentration and temperature, with higher concentrations and temperatures leading to faster breakdown. nih.govnih.gov In solution, its stability is significantly lower than in its solid state. ejbps.com
Acidic and Basic Hydrolysis Pathways
Ertapenem's stability is highly dependent on pH. nih.gov The primary mechanism of degradation in aqueous solutions is the hydrolysis of the β-lactam ring, a characteristic vulnerability of penicillin and cephalosporin (B10832234) antibiotics. nih.govdrugbank.com This process is subject to specific acid-base catalysis. nih.govresearchgate.net
Under acidic conditions (below pH 5.0), the degradation is catalyzed by hydrogen ions. researchgate.netresearchgate.net Conversely, in basic environments (above pH 7.5), hydroxide (B78521) ions catalyze the hydrolysis of the ertapenem dianion. nih.govresearchgate.netresearchgate.net Studies have demonstrated that ertapenem degrades significantly under basic conditions. ejbps.com In one study, exposure to a basic solution resulted in an increase in total impurities from 3.4% to 11.7%, with the ring-opened hydrolytic product increasing from 0.4% to 7.1%. oup.com Acid stress also leads to degradation, though in some studies to a lesser extent than base-catalyzed hydrolysis. oup.com
The degradation kinetics in aqueous solutions across a pH range of 0.42 to 12.5 have been studied, confirming that the process involves spontaneous hydrolysis influenced by water, as well as catalysis by hydrogen and hydroxide ions. nih.gov Furthermore, buffer species commonly used in pharmaceutical formulations, such as acetate (B1210297), phosphate (B84403), and borate, have been shown to catalyze the degradation of ertapenem. researchgate.netresearchgate.net The main degradation product formed under these hydrolytic conditions is the inactive ring-opened derivative. nih.govresearchgate.net
Oxidative Degradation Mechanisms
Oxidative stress represents a significant degradation pathway for many pharmaceuticals, typically involving reactions with reactive oxygen species. nih.govmdpi.com Forced degradation studies of Ertapenem Sodium using oxidizing agents like hydrogen peroxide have confirmed its susceptibility to oxidation. researchgate.netunipv.it
Exposure of an ertapenem solution to 3% hydrogen peroxide resulted in the formation of three previously unreported degradation products, which were suggested to be generated by the oxidation of the thioether group and through a decarboxylation reaction. researchgate.net In another detailed study, oxidative stress led to a substantial increase in total impurities, from 2.0% to 14.3%. oup.com Interestingly, while the concentration of the ring-opened hydrolysis product increased, the level of total dimers decreased under these specific oxidative conditions. oup.com This indicates a complex interplay of degradation pathways. However, it is worth noting that some studies, under their specific test conditions, have reported ertapenem to be stable against oxidation, highlighting the critical influence of experimental parameters. ejbps.com
Photolytic Degradation Assessment
Photostability is a crucial attribute for pharmaceutical products, as exposure to light can induce degradation. The assessment of Ertapenem Sodium under photolytic stress has yielded somewhat varied results, likely due to differences in experimental setups such as light intensity and exposure duration.
In one study where solid ertapenem was exposed to UV/white light for 6 hours at 25°C, a notable increase in degradation products was observed. oup.com Total impurities rose from 3.4% to 15.4%, which included increases in the ring-opened compound, ethanolysis products, and total dimers. oup.com A separate analysis of a solution under photolytic stress showed a smaller increase in total impurities and dimers compared to a dark control sample. oup.com In contrast, other research has concluded that ertapenem is stable under the photolytic conditions they investigated, and a public assessment report noted the product is not sensitive to light. ejbps.comgeneesmiddeleninformatiebank.nl These discrepancies underscore the importance of defining precise conditions when evaluating photostability.
Thermal Stability and Degradation Profiles
Temperature is a critical factor influencing the stability of Ertapenem Sodium. nih.gov Its degradation is highly sensitive to heat, with reaction rates increasing significantly at elevated temperatures. nih.govnih.gov The degradation generally follows first-order kinetics. nih.gov
Studies consistently show that ertapenem solutions are more stable when refrigerated at 4°C compared to room temperature (23°C–25°C). nih.govcjhp-online.ca At 100 mg/mL, the time for 10% of the initial concentration to be lost is approximately 2.5 days at 4°C, but only 6.75 hours at room temperature. cjhp-online.ca Accelerated degradation studies at higher temperatures, such as 80°C, demonstrate rapid breakdown; one study reported a half-life of just 1.9 hours under these conditions. nih.gov After 254 minutes at 80°C, less than 16% of the initial ertapenem concentration remained. nih.gov
Thermal stress on solid-state ertapenem also induces degradation. One study showed an increase in total impurities from 3.4% to 15.4%, with a corresponding rise in the ring-opened compound and, notably, in total dimers from 1.4% to 6.8%. oup.com The activation energy for the thermal decomposition in an acidic solution (pH 1.20) has been calculated to be 62.7 kJ/mol. researchgate.net
| Stress Condition | Specifics of Study | Observed Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Solution stressed in acidic buffer (pH < 5.0) | Degradation catalyzed by H+ ions. Formation of ring-opened hydrolytic product. | researchgate.netresearchgate.netoup.com |
| Basic Hydrolysis | Solution stressed in basic buffer (pH > 7.5) | Significant degradation catalyzed by OH- ions. Total impurities increased to 11.7% in one study. | ejbps.comoup.com |
| Oxidative Degradation | Solution stressed with 3% hydrogen peroxide | Formation of multiple degradation products. Total impurities increased from 2.0% to 14.3% in one study. | oup.comresearchgate.net |
| Photolytic Degradation | Solid state exposure to UV/white light at 25°C for 6 hours | Increase in total impurities to 15.4%, including ring-opened product and dimers. | oup.com |
| Thermal Degradation | Solution incubated at 80°C | Rapid first-order degradation with a half-life of 1.9 hours. | nih.gov |
| Thermal Degradation | Solid state heated to 150°C for 5 hours | Increase in total impurities to 15.4%, with a significant increase in total dimers to 6.8%. | oup.com |
Identification and Characterization of Degradation Products
The degradation of Ertapenem Sodium results in several products, with the most prominent being those arising from the hydrolysis of the β-lactam ring and dimerization. researchgate.net
Dimeric Degradates and Their Formation Mechanisms
A significant pathway for ertapenem degradation, particularly in concentrated solutions (≥100 mg/mL), is the formation of dimers. researchgate.netresearchgate.net In more dilute solutions, simple hydrolysis tends to be the more dominant degradation route. researchgate.net These dimeric products are formed through various bimolecular reactions involving the parent ertapenem molecule.
The formation of what are known as Dimer I and Dimer II occurs via an intermolecular aminolysis reaction. unipv.it In this mechanism, the secondary amine of the pyrrolidine (B122466) ring on one ertapenem molecule acts as a nucleophile, attacking the electrophilic β-lactam carbonyl carbon of a second molecule. This leads to the opening of the β-lactam ring and the formation of a new amide bond linking the two molecules. Dimer I and Dimer II are constitutional isomers that are believed to exist in equilibrium in aqueous solutions. unipv.it
In addition to these, dehydrated dimers have also been characterized. researchgate.net The mechanisms for the formation of these dehydrodimers are thought to involve a dehydration step, though the exact pathway has not been fully elucidated. unipv.it Another proposed dimer, Dimer III, is hypothesized to form through an intermediate anhydride, where the carboxyl group of one molecule attacks the β-lactam ring of another. unipv.it The controlled degradation of ertapenem has been crucial for the isolation and structural characterization of these various dimeric impurities by methods such as HPLC, LC/MS, and NMR. researchgate.net
| Degradation Product | Formation Mechanism | Reference |
|---|---|---|
| Ring-Opened Hydrolytic Product | Hydrolysis of the β-lactam ring under acidic, basic, or neutral conditions. This is the major metabolite. | nih.govdrugbank.comoup.com |
| Dimer I and Dimer II | Intermolecular aminolysis between the pyrrolidine amine of one molecule and the β-lactam ring of a second molecule. Prevalent in concentrated solutions. | unipv.itresearchgate.net |
| Dehydrated Dimers | Formed from dimerization followed by a dehydration step. | unipv.itresearchgate.net |
β-Lactam Ring-Opening Hydrolysis Products
The primary degradation pathway for ertapenem involves the hydrolysis of the β-lactam ring, leading to the formation of an inactive ring-opened derivative. drugs.comnih.gov This degradation can be initiated by various factors, including acidic and basic conditions.
Under acidic conditions, ertapenem undergoes hydrolysis catalyzed by hydrogen ions. nih.gov In alkaline solutions, the degradation is catalyzed by hydroxide ions. nih.gov Spontaneous hydrolysis, influenced by water, also contributes to the degradation of ertapenem's zwitterionic and dianionic forms. nih.gov
The main product of this hydrolysis is the ring-opened metabolite, which is pharmacologically inactive. drugs.comdrugbank.com This major metabolite is formed through the opening of the β-lactam ring. nih.gov In mass spectrometry, hydrolyzed ertapenem shows a mass increase of 18 Da compared to the parent compound. nih.gov Specifically, the precursor ion for ertapenem is observed at m/z 476, while the hydrolyzed form is at m/z 494. nih.govresearchgate.net
The chemical structure of the open-ring metabolite has been identified. ncats.ionih.govnih.gov
| Degradation Product | Mechanism | Analytical Observation |
|---|---|---|
| Ring-opened derivative | Hydrolysis of the β-lactam ring | Mass increase of 18 Da; precursor ion at m/z 494 in mass spectrometry nih.govresearchgate.net |
Other Minor Degradants and Impurities
In addition to the primary ring-opened product, other minor degradation products have been identified. One such product results from the hydrolysis of the secondary amide. nih.gov Other observed degradation products appear at retention times of 2.7 and 3.7 minutes in liquid chromatography studies. cjhp-online.ca
| Degradant/Impurity | Formation Pathway | Reference |
|---|---|---|
| Secondary amide hydrolysis product | Hydrolysis of the secondary amide bond | nih.gov |
| Unidentified degradants | Accelerated degradation conditions | cjhp-online.ca |
Kinetic Studies of Degradation Reactions
The degradation of ertapenem in aqueous solutions generally follows pseudo-first-order kinetics. researchgate.netekb.eggoogle.com This has been observed under various conditions, including different pH levels and in the presence of various buffers. researchgate.netgoogle.comresearchgate.net The degradation rate is also dependent on temperature and concentration. cjhp-online.canih.gov
The stability of ertapenem is significantly influenced by the pH of the solution. The pH-rate profile shows three distinct regions:
Acid-catalyzed degradation: Occurs at a pH below 5.00. google.comresearchgate.net
pH-independent region: Between pH 5.00 and 7.50, where the degradation rate is relatively stable. google.comresearchgate.net
Base-catalyzed degradation: Above pH 7.50. google.comresearchgate.net
The degradation is subject to specific acid-base catalysis, involving hydrolysis catalyzed by hydrogen ions and hydroxide ions, as well as spontaneous hydrolysis. nih.gov Buffer systems, such as acetate, phosphate, and borate, can also catalyze the degradation. nih.gov The catalytic effect of these buffers increases with their concentration. researchgate.netgoogle.com Ionic strength also plays a role in the degradation kinetics. researchgate.netgoogle.com
The activation energy (Ea) for the degradation of ertapenem has been determined under various conditions. In a hydrochloric acid solution at pH 1.20, the activation energy was calculated to be 62.7 kJ/mol. researchgate.netgoogle.com Another study reported activation energies of 12.47, 15.22, and 17.49 kcal/mol at pH 4.21, 6.58, and 8.64, respectively. researchgate.net Generally, the activation energy for ertapenem degradation in acidic and basic solutions ranges from 50.18 to 64.83 kJ/mol. researchgate.net Thermodynamic parameters, including the enthalpy and entropy of activation, have also been calculated, providing further insight into the degradation process. nih.gov
| pH | Activation Energy (kJ/mol) | Reference |
|---|---|---|
| 1.20 | 62.7 | researchgate.netgoogle.com |
| 4.21 | 52.17 (12.47 kcal/mol) | researchgate.net |
| 6.58 | 63.68 (15.22 kcal/mol) | researchgate.net |
| 8.64 | 73.18 (17.49 kcal/mol) | researchgate.net |
Stabilization Strategies for Chemical Integrity and Shelf-Life Extension in Research Contexts
Given the inherent instability of ertapenem in aqueous solutions, several strategies can be employed in research settings to maintain its chemical integrity and extend its shelf-life.
Temperature Control: Storing ertapenem solutions at lower temperatures significantly reduces the degradation rate. cjhp-online.canih.gov For instance, the stability of a 100 mg/mL solution is greatly enhanced when stored at 4°C compared to room temperature (23°C). cjhp-online.ca
pH Control: Maintaining the pH of the solution within the most stable range of 5.00 to 7.50 is crucial. google.comresearchgate.net The use of appropriate buffer systems is essential, though their catalytic effects must be considered.
Control of Concentration: The degradation rate of ertapenem is concentration-dependent, with higher concentrations leading to faster degradation. cjhp-online.ca Preparing solutions at the lowest necessary concentration for an experiment can help prolong stability.
Lyophilization: For long-term storage, ertapenem can be stored as a lyophilized powder. Reconstitution should be performed immediately before use.
Inert Atmosphere: As with many antibiotics, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, although hydrolysis is the primary concern for ertapenem.
By implementing these strategies, researchers can minimize degradation and ensure the reliability of experimental results involving Ertapenem Methyl Ester Sodium Salt.
Ertapenem Methyl Ester Sodium Salt in Prodrug Research and Bioconversion Studies
Design Principles for Ester Prodrugs of Carbapenems
The primary goal in designing ester prodrugs of carbapenems like ertapenem (B1671056) is to enhance their oral absorption by increasing their lipophilicity. researchgate.net Carbapenems are characterized by multiple polar groups, which hinder their ability to pass through the lipid-rich cell membranes of the gastrointestinal tract. nih.gov By converting the carboxylic acid groups into esters, the polarity of the molecule is reduced, thereby improving its potential for passive diffusion across these membranes. researchgate.net
A key consideration in the design of these prodrugs is the esterification of the C-3 carboxyl group, which can significantly reduce the antibacterial activity of the molecule. nih.gov This is a desirable trait for a prodrug, as it minimizes pharmacological effects until the active drug is released at the target site. researchgate.net The selection of the ester promoiety is critical and is often based on moieties found in previously approved drugs to leverage existing safety and metabolic data. nih.gov
The ideal ester prodrug should possess several key attributes:
Chemical Stability: The prodrug must be stable enough to withstand the acidic environment of the stomach. nih.gov
Enhanced Absorption: It should exhibit improved permeability across the intestinal epithelium compared to the parent drug. researchgate.net
Efficient Bioconversion: Following absorption, the prodrug must be rapidly and completely hydrolyzed by endogenous enzymes, such as esterases, to release the active carbapenem (B1253116). researchgate.net
Safety of the Promoieties: The cleaved ester group should be non-toxic. orientjchem.org
In Vitro Bioconversion Studies of Ertapenem Methyl Ester to Ertapenem
The conversion of an ester prodrug to its active form is a critical step in its mechanism of action. In vitro studies are essential to understand the rate and extent of this bioconversion in a controlled environment, providing insights into how the prodrug might behave in vivo.
Esterase-Mediated Hydrolysis in Non-Human Plasma and Tissue Homogenates (e.g., Rat, Dog, Monkey)
Esterases, a class of enzymes abundant in plasma and various tissues, are primarily responsible for the hydrolysis of ester prodrugs. nih.gov Studies on ertapenem prodrugs have shown that many are rapidly hydrolyzed in rat plasma. nih.govresearchgate.net The rate of this hydrolysis can vary significantly between different animal species due to differences in the types and activity levels of plasma esterases. nih.gov
For instance, the relative esterase activity in plasma generally follows the order: rat > human > dog. nih.gov Carboxylesterases are the major enzymes responsible for the hydrolysis of many ester-containing drugs in rats. researchgate.netnih.gov In contrast, in dogs and humans, multiple esterases, including carboxylesterases and paraoxonases, may play a role. nih.govresearchgate.net This interspecies variability is a crucial consideration when extrapolating preclinical data from animal models to humans. While specific data for Ertapenem Methyl Ester Sodium Salt is not detailed in the provided results, the general principles of ester prodrug hydrolysis in these species are well-established. For example, one study found that a bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester prodrug of ertapenem was rapidly hydrolyzed in the plasma of rats, humans, dogs, and monkeys. nih.govresearchgate.net Conversely, the ertapenem diethyl ester prodrug showed slower conversion in in vitro plasma hydrolysis. nih.gov
Enzyme Kinetics of Esterase Activity
The study of enzyme kinetics provides quantitative measures of the rate of the enzymatic reaction and the affinity of the enzyme for its substrate. This information is vital for predicting the in vivo performance of a prodrug. The hydrolysis of ester prodrugs in plasma often follows pseudo-first-order kinetics. nih.gov
Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined to characterize the interaction between the esterase and the prodrug. A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of hydrolysis. While specific kinetic data for the hydrolysis of this compound by various esterases is not available in the provided search results, the general methodology involves incubating the prodrug with plasma or tissue homogenates and measuring the rate of disappearance of the prodrug and the appearance of the active drug over time. researchgate.netnih.gov
Identification of Hydrolysis Products (Ertapenem)
A critical aspect of bioconversion studies is to confirm that the hydrolysis of the prodrug yields the intended active compound, in this case, ertapenem. drugbank.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and identify the products of the hydrolysis reaction. nih.gov These methods allow for the quantification of both the remaining prodrug and the newly formed ertapenem, confirming the efficiency and specificity of the esterase-mediated conversion. nih.gov The successful identification of ertapenem as the primary hydrolysis product validates the prodrug design and its potential for in vivo efficacy. nih.gov
Membrane Permeability and Absorption Mechanism Studies in In Vitro Models
Understanding how a prodrug crosses the intestinal barrier is fundamental to predicting its oral bioavailability. In vitro models provide a valuable tool for these investigations.
Caco-2 Cell Line Permeability Assays
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for predicting human intestinal drug absorption. nih.govyoutube.com When cultured as a monolayer, these cells differentiate to form tight junctions and express various transporter proteins, mimicking the barrier properties of the intestinal epithelium. nih.gov
Permeability assays using Caco-2 cells involve adding the test compound (in this case, this compound) to either the apical (luminal) or basolateral (blood) side of the cell monolayer. nih.gov The rate at which the compound appears on the opposite side is measured to determine its apparent permeability coefficient (Papp). A higher Papp value generally indicates better potential for oral absorption.
These assays can help elucidate the mechanism of absorption, whether it is passive transcellular diffusion, paracellular transport, or carrier-mediated transport. nih.gov For a lipophilic prodrug like this compound, enhanced passive diffusion is the expected mechanism of improved permeability compared to the polar parent drug, ertapenem. nih.gov While specific Papp values for this compound were not found, the Caco-2 model is a standard tool for evaluating the absorption potential of such carbapenem prodrugs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
There is no publicly available scientific literature detailing the use of the Parallel Artificial Membrane Permeability Assay (PAMPA) for the specific evaluation of this compound or its closely related diethyl ester prodrug. While the PAMPA model is a common in vitro tool for predicting passive intestinal absorption of drug candidates, its application to this particular ertapenem prodrug has not been reported in the reviewed scientific literature.
Preclinical Pharmacokinetic Evaluation of Ertapenem Methyl Ester Prodrugs in Animal Models
The preclinical pharmacokinetic properties of ertapenem prodrugs, specifically the diethyl ester, have been evaluated in animal models to understand their potential for oral absorption and conversion to the active drug, ertapenem. These studies provide crucial data on how the prodrug is absorbed, distributed, and metabolized in a biological system.
Absorption and Distribution in Non-Human Species
Research involving the intraduodenal (ID) administration of the ertapenem diethyl ester prodrug to beagle dogs and Sprague-Dawley rats has shed light on its absorption characteristics. In dogs, the administration of the diethyl ester resulted in a total absorption of over 31%, which is a significant improvement compared to the parent drug, ertapenem, known for its poor oral absorption due to high polarity. nih.gov
The pharmacokinetic profile in dogs revealed the presence of the parent prodrug, the active ertapenem, and two monoester intermediates in the plasma. This indicates that the prodrug is absorbed and then undergoes hydrolysis to release the active moiety. nih.gov The total absorption in dogs was considered to be within the range of some clinically used oral cephalosporin (B10832234) prodrugs. nih.gov
In Sprague-Dawley rats, the absorption of the diethyl ester was less pronounced. Following intraduodenal dosing, the plasma of the rats showed the presence of ertapenem, as well as the C-3 and benzoate (B1203000) monoesters, indicating some level of absorption and subsequent metabolism. nih.gov
| Animal Model | Administration Route | Prodrug | Total Absorption (%) | Detected Analytes in Plasma |
|---|---|---|---|---|
| Beagle Dog | Intraduodenal | Ertapenem Diethyl Ester | >31% | Ertapenem Diethyl Ester, Ertapenem, Monoesters (6a and 6b) |
| Sprague-Dawley Rat | Intraduodenal | Ertapenem Diethyl Ester | Not explicitly quantified as total absorption | Ertapenem, C-3 Monoester (6a), Benzoate Monoester (6b) |
Metabolite Profiling in Non-Human Biological Fluids (focus on bioconversion products)
The primary goal of a prodrug strategy is its efficient in vivo conversion to the active parent drug. For ertapenem diethyl ester, this bioconversion involves the hydrolysis of the two ester groups. Studies in non-human species have focused on identifying the products of this bioconversion in biological fluids.
Following intraduodenal administration in dogs, plasma analysis confirmed the successful conversion of the diethyl ester prodrug into the active ertapenem. The metabolic cascade also revealed the presence of two distinct monoester intermediates, designated as 6a and 6b. nih.gov The appearance of these monoesters is a critical step in the sequential hydrolysis process that ultimately yields ertapenem.
Similarly, in rats, metabolite profiling of plasma after intraduodenal dosing identified the same bioconversion products: ertapenem and the two monoesters (C-3 and benzoate). nih.gov The ratio of these monoesters in rat plasma was observed to be 1:6 (C-3 to benzoate). nih.gov
| Animal Model | Biological Fluid | Prodrug Administered | Identified Bioconversion Products |
|---|---|---|---|
| Beagle Dog | Plasma | Ertapenem Diethyl Ester | Ertapenem, Monoester 6a, Monoester 6b |
| Sprague-Dawley Rat | Plasma | Ertapenem Diethyl Ester | Ertapenem, C-3 Monoester (6a), Benzoate Monoester (6b) |
Elimination Pathways in Preclinical Species
Detailed studies specifically outlining the elimination pathways of this compound or its diethyl ester prodrug in preclinical species are not available in the reviewed scientific literature. While the elimination of the parent drug, ertapenem, is known to be primarily via the kidneys, the specific routes and mechanisms of excretion for the prodrug and its unique metabolites have not been documented. nih.govnih.gov Therefore, a comprehensive understanding of how the prodrug and its byproducts are cleared from the body in these animal models remains to be established.
Solid State Chemistry and Polymorphism of Ertapenem Methyl Ester Sodium Salt
Identification and Characterization of Crystalline Forms
Several crystalline forms of ertapenem (B1671056) sodium have been identified and characterized using techniques such as X-ray powder diffraction (XRPD). These forms are typically designated as Form A, Form B, Form C, Form D, and Form E. google.comgoogle.com Each crystalline form exhibits a unique XRPD pattern, which arises from the distinct arrangement of molecules in the crystal lattice.
Crystalline forms are generally preferred over amorphous forms in pharmaceutical formulations due to their higher purity and greater stability. google.com The process of crystallization allows for the rejection of impurities, leading to a more purified final product. google.com
Below is a summary of the characteristic XRPD peaks for some of the identified crystalline forms of ertapenem sodium:
| Crystalline Form | Characteristic X-ray Diffraction Peaks (2θ angle) |
| Form A | 4.8°, 6.7°, 10.5°, 11.7°, 13.6°, 14.4°, 16.0°, 17.2°, 18.4°, 19.7°, 20.8°, 21.6°, 22.1°, 23.1°, 24.1°, 26.1°, 26.6°, 27.0°, 27.4°, 28.6°, 31.1° google.com |
| Form B | 4.8°, 6.8°, 7.8°, 10.4°, 11.8°, 13.6°, 14.4°, 15.2°, 17.3°, 18.5°, 19.0°, 19.7°, 20.9°, 21.9°, 23.1°, 24.1°, 24.5°, 26.1°, 26.5°, 26.9°, 27.7°, 28.7°, 30.0°, 31.1°, 32.2° google.com |
| Form D | 4.44°, 5.26°, 7.44°, 8.12°, 10.98°, 12.74°, 19.28°, 22.93°, 23.51°, 25.07°, 30.15° google.comgoogle.com |
| Form E | 4.220°, 4.900°, 6.980°, 8.000°, 10.720°, 11.960°, 13.958°, 14.740°, 17.319°, 18.641°, 19.200°, 22.060°, 24.780°, 26.299°, 27.920° (all ±0.2°) google.com |
Table 1: Characteristic X-ray powder diffraction peaks for various crystalline forms of ertapenem sodium.
Amorphous Forms and Their Stability
Amorphous forms of a compound lack the long-range molecular order characteristic of crystalline structures. While they may offer advantages in terms of solubility, they are generally less stable than their crystalline counterparts. google.com
Studies on the stability of ertapenem have shown that it is susceptible to degradation, particularly at higher temperatures and in aqueous solutions. The degradation can involve the hydrolysis of the β-lactam ring, which is essential for its antibacterial activity. researchgate.net The stability of ertapenem is also concentration-dependent. nih.gov For instance, the stability of a 100 mg/mL solution of ertapenem at room temperature has been observed to be less than one hour. nih.gov
The stability of ertapenem is also influenced by pH. The formation of a carbamate (B1207046) on the pyrrolidine (B122466) ring at a basic pH can provide a transient protective effect, enhancing the stability of the molecule in aqueous solutions. unipv.it
Preparation Methods for Specific Polymorphs and Amorphous Forms
The specific polymorphic or amorphous form of ertapenem sodium obtained depends on the method of preparation, including the solvents used, temperature, and pH.
Form A can be produced by crystallizing ertapenem sodium from a mixture of water, methanol (B129727), and 1-propanol. google.comgoogle.com
Form B is obtained when Form A is washed with a mixture of 2-propanol and water. google.comgoogle.com
Form C is produced by washing Form B with methyl acetate (B1210297) containing a small amount of water. google.comgoogle.com
Form D can be prepared by dissolving crude ertapenem sodium in water with a base, adjusting the pH, treating the solution with alkanols, and then treating the isolated solid with acetone. google.com
Form E is prepared from an aqueous solution of ertapenem sodium at a low concentration, which results in a high-purity crystal with good stability. google.com
A general method for preparing crystalline ertapenem monosodium salt involves adding an organic solvent to an aqueous solution of the carbapenem (B1253116), cooling the solution to below -5°C, adjusting the pH with an acidic solution in an organic solvent, and then crystallizing the compound by adding methanol and a C2-5 alcohol at a temperature between -5 and -25°C. wipo.int
Interconversion Between Polymorphic Forms
As described in the preparation methods, it is possible to convert one polymorphic form of ertapenem sodium into another. For example, Form A can be converted to Form B by washing with a specific solvent mixture, and Form B can be subsequently converted to Form C. google.comgoogle.com This demonstrates that the solid-state form is sensitive to the processing conditions and can be manipulated to obtain the desired polymorph. The ability to interconvert between forms is a key aspect of controlling the final drug substance's properties.
Impact of Solid-State Properties on Chemical Stability
The solid-state properties of ertapenem sodium, specifically its crystalline form, have a direct impact on its chemical stability. Crystalline forms are generally more stable than amorphous forms due to their lower energy state and reduced molecular mobility. google.com This increased stability is crucial for a drug like ertapenem, which is susceptible to degradation. researchgate.net
The choice of crystalline form can affect the rate of degradation and the formation of impurities. A more stable polymorph will exhibit a longer shelf life and ensure that the patient receives the intended dose of the active drug. The stability of ertapenem is also highly sensitive to temperature, with a 5°C increase in storage temperature potentially reducing its stability by 60%. nih.gov Therefore, controlling the solid-state form is a critical factor in maintaining the chemical integrity and efficacy of ertapenem sodium.
Impurity Profiling and Control Strategies for Research Materials
Sources of Impurities in Synthesis and Storage
Impurities in Ertapenem (B1671056) Methyl Ester Sodium Salt can originate from various stages, including the manufacturing process and subsequent storage. During synthesis, unreacted starting materials, intermediates, and by-products of side reactions can all contribute to the impurity profile. For instance, the synthesis of ertapenem involves the condensation of multiple complex molecules, and incomplete reactions or alternative reaction pathways can lead to the formation of related substances. google.com One patented process for preparing ertapenem monosodium involves the condensation of two key intermediates, and any deviation from optimal reaction conditions can result in the generation of impurities. google.com
Degradation of the final product during storage is another significant source of impurities. Ertapenem, like other carbapenems, is susceptible to degradation under various stress conditions. researchgate.net The β-lactam ring, a critical structural feature for its activity, is prone to hydrolysis. researchgate.net Factors such as temperature, humidity, light, and pH can all influence the stability of the molecule. researchgate.netnih.gov Studies have shown that ertapenem degrades in aqueous solutions, with the rate of degradation being dependent on pH and temperature. researchgate.netresearchgate.netnih.gov For example, degradation is observed in both acidic and basic conditions. researchgate.netoup.com The formation of dimers and the ring-opened degradate are common degradation pathways. oup.comuw.edu.pl
Commonly identified impurities in ertapenem preparations include:
Ring-opened degradate : Formed by the hydrolysis of the β-lactam ring. oup.com
Dimers : Various dimeric impurities can form, some of which have been identified and characterized. oup.comuw.edu.plresearchgate.net
Process-related impurities : These can include starting materials, intermediates like Ertapenem 4-Nitrobenzyl Methyl Ester, and by-products from the synthetic route. allmpus.comallmpus.com
Development of Analytical Methods for Impurity Detection and Quantification
To ensure the quality and purity of Ertapenem Methyl Ester Sodium Salt, robust analytical methods are essential for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govresearchgate.net Various HPLC methods have been developed and validated to separate ertapenem from its impurities and degradation products. oup.comresearchgate.net
A typical HPLC method involves a reversed-phase column, such as a C18 or phenyl column, with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). oup.comresearchgate.netresearchgate.net The pH of the mobile phase is a critical parameter for achieving optimal separation of ertapenem and its various impurities, with a pH of around 8 often being used. oup.comresearchgate.net Gradient elution is commonly employed to resolve a wide range of impurities with different polarities. oup.comresearchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and characterization of unknown impurities. researchgate.netnih.gov These techniques provide molecular weight and structural information, which is crucial for elucidating the identity of process-related impurities and degradation products. researchgate.net For instance, LC-MS/MS has been used to identify and characterize numerous impurities in ertapenem, including various dimer species. researchgate.net
The validation of these analytical methods is critical to ensure they are suitable for their intended purpose. oup.com Validation parameters typically include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). oup.comjst.org.in A validated method provides confidence that it can reliably detect and quantify impurities at specified levels. oup.com The limit of detection for ertapenem impurities using HPLC can be as low as 0.016% relative to the main component. oup.com
Below is an interactive table summarizing various analytical methods used for ertapenem impurity analysis:
Interactive Table of Analytical Methods for Ertapenem Impurity Analysis| Analytical Technique | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC | Inertsil phenyl | Gradient with aqueous sodium phosphate (B84403) buffer (pH 8) and acetonitrile | UV | Resolved ertapenem from process-related impurities and degradation products. | oup.com |
| LC-MS/MS | X-Terra RP 18 | Gradient with ammonium (B1175870) formate (B1220265) buffer (pH 8.0), water, acetonitrile, and methanol (B129727) | MS/MS | Identified and resolved twenty-six impurities, including eight dimer impurities. | researchgate.netresearchgate.net |
| LC-MS/MS | Not specified | Not specified | MS/MS | A simple and robust method for quantifying ertapenem in human plasma using a deuterated internal standard. | nih.gov |
| RP-HPLC | Hypersil BDS C18 | Acetonitrile: 1.7% tetrabutylammonium (B224687) hydrogen sulphate (60:40 v/v) | UV (298 nm) | Isocratic separation of ertapenem from its degradation products. | ejbps.com |
| RP-HPLC | Kromasil C18 | 0.01M Potassium di-hydrogen phosphate: Water: Acetonitrile (25:50:25 v/v) | UV (295 nm) | A simple and accurate method for routine quality control analysis. | jst.org.in |
Strategies for Impurity Minimization During Synthesis and Purification
Controlling impurities in this compound begins with the careful design and execution of the synthetic process. google.com The choice of starting materials, reagents, and reaction conditions all play a crucial role in minimizing the formation of by-products. One approach involves the use of protecting groups to prevent unwanted side reactions. For example, the use of a p-nitrobenzyl ester during synthesis, which is later removed through hydrogenolysis, has been a key strategy. nih.gov The use of sodium bicarbonate during this hydrogenolysis step was found to be critical in protecting the pyrrolidine (B122466) amine as a sodium carbamate (B1207046), which improved both the reaction performance and the stability of the product. nih.gov
Purification of the crude product is another critical step in achieving high purity. Various purification techniques can be employed, including crystallization and chromatography. A patented purification method for ertapenem sodium salt involves dissolving the crude product in water, adjusting the pH to between 8.0 and 10.0, and then adding a lower alcohol to precipitate out impurities. google.com The pH of the filtrate is then adjusted to 5.8-6.5, and a lower alcohol is added again to crystallize the purified product. google.com This method is reported to effectively remove ring-opening impurities and polymers. google.com
Another purification strategy involves an ion-pairing extraction to remove water-soluble by-products, followed by crystallization to afford the final product in high yield. nih.gov A different patented method describes a purification process that involves adjusting the pH of an aqueous solution of the crude material, performing a decolorization step, and then inducing crystallization by adding a sequence of solvents. wipo.int The selection of appropriate solvents for crystallization is crucial for selectively precipitating the desired product while leaving impurities in the mother liquor. unipv.it
Stability-Indicating Methods for Monitoring Impurity Levels
Stability-indicating analytical methods are essential for monitoring the purity of this compound over its shelf life. oup.com A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time. oup.com Such methods must be able to separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's stability. oup.comejbps.com
Forced degradation studies are a key component in the development and validation of stability-indicating methods. ejbps.comunipv.it In these studies, the drug substance is subjected to stress conditions such as heat, light, humidity, acid, base, and oxidation to generate degradation products. oup.comejbps.com The analytical method is then used to analyze the stressed samples to demonstrate that it can effectively separate the newly formed degradation products from the main compound. oup.comejbps.com For ertapenem, forced degradation studies have shown that it degrades under acidic, basic, and oxidative conditions. oup.comresearchgate.net
HPLC is the primary technique used for stability-indicating assays of ertapenem. oup.comnih.govejbps.comresearchgate.net A validated HPLC method can be used to quantify the decrease in the concentration of ertapenem and the increase in the concentration of its degradation products over time under various storage conditions. researchgate.netnih.gov Studies have investigated the stability of ertapenem in both solid state and in solution. nih.govejbps.comnih.gov It has been found to be more stable in the solid state than in solution. ejbps.com The rate of degradation in solution is influenced by factors such as concentration, temperature, and pH. researchgate.netresearchgate.netnih.gov For instance, the degradation rate of ertapenem increases with increasing concentration and temperature. nih.gov
The following table presents data from a forced degradation study of ertapenem sodium, illustrating the utility of a stability-indicating HPLC method.
Table of Forced Degradation Study Results for Ertapenem Sodium
| Stress Condition | Duration | % Degradation | Peak Purity | Reference |
|---|---|---|---|---|
| Acid (0.1 N HCl) | 60 min at 80°C | 4.8 | 99.928 | researchgate.net |
| Base (0.1 N NaOH) | 60 min at 80°C | 88.45 | 99.983 | researchgate.net |
| Oxidation (3% H₂O₂) | 60 min | 21.2 | 99.912 | researchgate.net |
| UV Light (222 nm) | 48 h | 10.3 | 99.931 | researchgate.net |
Advanced Research Applications and in Vitro/ex Vivo Studies
Use as a Chemical Probe in Enzyme Mechanism Studies
Ertapenem (B1671056) is a potent inhibitor of bacterial cell wall synthesis, a mechanism it achieves by targeting and binding to penicillin-binding proteins (PBPs). cancer.govdrugbank.com In research settings, Ertapenem Methyl Ester Sodium Salt acts as a chemical probe to elucidate the function and kinetics of these crucial bacterial enzymes. In Escherichia coli, ertapenem demonstrates a high affinity for multiple PBPs, with preferential binding to PBP 2 and PBP 3. drugbank.comapexbt.com This specificity allows researchers to study the transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. cancer.gov By observing the inhibition of these enzymes, scientists can investigate their structure, function, and role in bacterial survival and replication, contributing to the broader understanding of antibiotic action and the development of novel therapeutic agents.
Application in Microbiological Research Models (e.g., In Vitro Susceptibility Testing, Resistance Mechanisms)
The compound is widely used in in vitro microbiological research models to determine its spectrum of activity and to study the mechanisms by which bacteria develop resistance.
In Vitro Susceptibility Testing: Standardized methods such as broth microdilution are employed to determine the Minimum Inhibitory Concentrations (MICs) of ertapenem against a wide array of clinical bacterial isolates. nih.gov These studies have established its potent activity against most species of the Enterobacteriaceae family, as well as various streptococci and anaerobic bacteria. apexbt.comnih.gov Research has also explored its effectiveness against pathogens with decreased susceptibility to other antibiotics, such as Neisseria gonorrhoeae. researchgate.netbiorxiv.org
Table 1: In Vitro Activity of Ertapenem Against Various Bacterial Groups
| Bacterial Group/Species | MIC90 (μg/mL) |
|---|---|
| Enterobacteriaceae | ≤ 1 |
| Streptococci | ≤ 0.5 |
| Anaerobes | ≤ 0.5 |
| Bacteroides fragilis group | 1 to 4 |
| Clostridium perfringens | 0.06 |
| Clostridium clostridioforme | 4 |
Data sourced from multiple in vitro studies. apexbt.comnih.gov
Resistance Mechanism Studies: this compound is also integral to research on bacterial resistance. Studies have identified that resistance in Enterobacteriaceae often arises from a combination of two primary mechanisms: the production of β-lactamase enzymes and alterations in the bacterial outer membrane, specifically the loss of porin channels. nih.govnih.gov The use of ertapenem in these models helps researchers understand how the interplay between enzymatic degradation and reduced drug influx contributes to the emergence of resistant phenotypes. nih.govnih.govnih.gov
Reference Standard for Analytical Chemistry and Quality Control in Research Settings
In research and pharmaceutical quality control, this compound serves as a crucial reference standard. analyticachemie.inschd-shimadzu.compharmaffiliates.com Its high purity and well-characterized properties are essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are used to quantify the drug in various matrices. researchgate.net
The availability of a reliable reference standard ensures the accuracy and reproducibility of research findings and is fundamental for the pharmaceutical industry to guarantee the quality and correct dosage of the final product. researchgate.net This role is critical in preventing the development of microbial resistance that can result from sub-potent antibiotic formulations. researchgate.net Stability studies conducted on ertapenem solutions also inform its proper handling and storage as an analytical standard. cjhp-online.ca
Table 2: Chemical and Physical Properties of Ertapenem Sodium Reference Standard
| Property | Value |
|---|---|
| CAS Number | 153773-82-1 |
| Molecular Formula | C₂₂H₂₄N₃NaO₇S |
| Molecular Weight | 497.50 g/mol |
| Purity (Typical) | ≥90% - 97% (HPLC) |
| Appearance | White to yellow powder |
Data compiled from analytical and chemical supplier information. analyticachemie.inschd-shimadzu.compharmaffiliates.com
Role in the Study of Beta-Lactamase Resistance Mechanisms in Bacterial Models
Ertapenem is noted for its stability against hydrolysis by a wide range of β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs). cancer.govdrugbank.com This inherent stability makes its sodium salt an excellent tool for studying bacteria that produce these enzymes. In research models, it is used to investigate infections caused by ESBL-producing and AmpC-hyperproducing gram-negative bacteria. nih.gov
However, ertapenem is not stable against all such enzymes, particularly metallo-β-lactamases and certain carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.govresearchgate.netnih.gov Research has shown that resistance can be conferred by carbapenemases such as IMP-1, especially when combined with porin deficiency in the bacterial outer membrane. researchgate.net This differential stability allows researchers to use ertapenem to classify and understand the specific β-lactamase profiles of resistant bacterial isolates.
Table 3: Ertapenem Activity (MIC) Against Beta-Lactamase-Producing Enterobacteriaceae
| Bacterial Strain Type | MIC (μg/mL) |
|---|---|
| ESBL-producing Klebsiella (MIC90) | 0.06 |
| AmpC-derepressed Enterobacteriaceae | 0.015 - 0.5 |
| Serratia marcescens with SME-1 carbapenemase | 2 |
| Porin-deficient Klebsiella pneumoniae with IMP-1 | 128 |
Data from a study on ertapenem's in vitro activity against β-lactamase-producing bacteria. researchgate.net
Investigations into Protein Binding Characteristics in Non-Human Plasma
The high degree of plasma protein binding is a distinguishing pharmacokinetic feature of ertapenem. nih.gov Investigating these binding characteristics in non-human (animal) plasma is crucial for preclinical translational studies. Such research helps in selecting appropriate animal models that can accurately predict the pharmacokinetic behavior of the drug in humans. mdpi.com
A study using an ovine (sheep) model found that the mean protein binding percentage for ertapenem was 40.6%. nih.gov This is significantly lower than the approximately 95% binding observed in human studies, a difference that could be attributed to lower albumin concentrations in sheep serum or interspecies variations in albumin binding affinity. nih.gov Broader reviews of interspecies differences suggest that while significant variations exist between human and dog or mouse plasma, binding in rats, rabbits, and monkeys may be more comparable. mdpi.com These studies are essential for correctly interpreting preclinical data and extrapolating findings to human clinical scenarios. mdpi.comnih.gov
Table 4: Interspecies Comparison of Ertapenem Plasma Protein Binding
| Species | Plasma Protein Binding (%) |
|---|---|
| Human | ~95% |
| Sheep (Ovine) | 40.6% |
Data sourced from comparative pharmacokinetic studies. nih.gov
Future Research Directions and Translational Potential Academic Focus
Exploration of Novel Derivatization Strategies for Enhanced Properties
The core structure of Ertapenem (B1671056) Methyl Ester Sodium Salt presents multiple opportunities for chemical modification to enhance its physicochemical and pharmacokinetic properties. A primary focus of derivatization strategies is to improve oral bioavailability, a significant limitation of many carbapenem (B1253116) antibiotics which are typically administered intravenously due to high polarity. nih.govnih.gov
Researchers are investigating the synthesis of various prodrugs by modifying the carboxyl groups of the parent ertapenem molecule. nih.gov These modifications aim to create more lipophilic compounds that can be more readily absorbed. nih.gov Examples of such derivatization include the creation of:
Bis-acyloxymethyl esters
Bis-(alkoxycarbonyl)oxy methyl esters
Bis(alkoxy-2-oxo-1,3dioxol-4-yl) methyl esters
Bis-alkyl esters
Macrocyclic-lactones researchgate.net
One study described the synthesis and evaluation of several ertapenem prodrugs, including a diethyl ester prodrug which demonstrated over 31% total oral absorption in dog models when administered intraduodenally. nih.gov However, the slow hydrolysis of this prodrug back to the active ertapenem form presented a developmental challenge. researchgate.net Another prodrug, a bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester, showed rapid hydrolysis in the plasma of various species, including humans. nih.govnih.gov These studies underscore the potential of derivatization to overcome the limitations of the parent compound.
Advanced Computational Chemistry and Modeling Studies
Computational chemistry and molecular modeling are invaluable tools for predicting the properties and behavior of novel ertapenem derivatives. These in silico methods can accelerate the drug discovery process by identifying promising candidates for synthesis and further testing.
By employing computational models, researchers can predict various parameters of Ertapenem Methyl Ester Sodium Salt and its derivatives, such as:
LogD (distribution coefficient at a specific pH): This helps in assessing the lipophilicity and potential for membrane permeability. nih.gov
Polar Surface Area (PSA): A key predictor of drug absorption and transport characteristics. nih.gov
Binding affinity to target proteins: Modeling the interaction with penicillin-binding proteins (PBPs) can help in understanding the antibacterial activity. Ertapenem itself shows a high affinity for PBPs 2 and 3 in E. coli. apexbt.com
These computational studies can guide the design of new derivatives with optimized properties, reducing the need for extensive and costly laboratory experimentation.
Development of Innovative Analytical Platforms
The development of robust and sensitive analytical methods is crucial for the study of this compound and its metabolites. High-performance liquid chromatography (HPLC) is the most commonly used technique for the quantification of ertapenem and its related compounds in biological fluids and pharmaceutical formulations. researchgate.netnih.gov
Future research in this area is focused on developing novel analytical platforms with improved performance characteristics. These include:
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique offers high sensitivity and specificity for the detection and quantification of ertapenem and its derivatives, even at low concentrations in complex biological matrices. rsc.org
Capillary Electrophoresis (CE): Methods like capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC) provide alternative separation techniques that can be advantageous in certain analytical scenarios. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a cost-effective and time-saving method for the simultaneous analysis of multiple samples and has been explored for the bio-analysis of β-lactam antibiotics. rsc.org
Novel Sensor Technologies: The development of electrochemical sensors, such as those based on modified electrodes, presents a promising avenue for rapid and portable analysis. researchgate.net
These advanced analytical platforms are essential for pharmacokinetic studies, stability testing, and quality control of new ertapenem derivatives.
Potential for Further Preclinical Investigations in Specific Disease Models (Non-Human)
While this article does not delve into clinical applications, the translational potential of novel ertapenem derivatives warrants preclinical investigation in relevant non-human disease models. Such studies are critical for evaluating the in vivo efficacy and pharmacokinetic profile of new compounds.
For instance, the ertapenem diethyl ester prodrug that showed promising oral absorption was evaluated in a dog model through intraduodenal dosing. nih.gov Future preclinical studies could involve:
Infection models: Testing the efficacy of new derivatives against a range of bacterial pathogens, including multidrug-resistant strains, in animal models of infection. Ertapenem is known to be effective against a broad spectrum of Gram-positive and Gram-negative aerobes and anaerobes. apexbt.com
Pharmacokinetic studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of new prodrugs in various animal species to understand how they are processed in the body and converted to the active drug.
These preclinical investigations are a necessary step to bridge the gap between initial chemical synthesis and potential future therapeutic development.
Contribution to the Broader Understanding of Carbapenem Chemical Biology and Prodrug Design
Research on this compound and its derivatives contributes significantly to the broader fields of carbapenem chemical biology and prodrug design. The challenges and successes in developing orally bioavailable ertapenem prodrugs provide valuable insights for the design of other carbapenem-based therapeutics. nih.govresearchgate.net
Key learnings from this research include:
Structure-Activity Relationships (SAR): Understanding how specific chemical modifications to the ertapenem scaffold affect its antibacterial activity and stability. The C-1 carbon position, for instance, is known to be crucial for the potency and spectrum of carbapenems. nih.gov
Prodrug Lability and Activation: Investigating the enzymatic and chemical conditions required for the efficient cleavage of the prodrug moiety to release the active ertapenem molecule in the body. nih.govnih.gov
Impact of Side Chains: The nature of the substituent at the C-2 position of the carbapenem core can significantly influence the absorption and hydrolysis of prodrugs. researchgate.netresearchgate.net
This knowledge base is instrumental for the rational design of future generations of carbapenem antibiotics with improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ertapenem Methyl Ester Sodium Salt with high purity?
- Methodological Answer : The synthesis requires precise control of reaction parameters. For crystallization, use an aqueous solution at 40–100 mg/ml concentration, adjust pH to 5.3–5.6 at 0–20°C with acids (e.g., acetic acid), and employ antisolvents (e.g., methanol/1-propanol mixtures) at subzero temperatures to precipitate the crystalline form E. This method minimizes degradation and achieves purity >98.5% .
Q. Which analytical techniques are essential for characterizing the crystalline structure of this compound?
- Methodological Answer : X-ray diffraction (XRD) is critical for identifying crystalline phases. Key XRD peaks for form E include 4.8°, 7.8°, and 19.14° 2θ angles (Table 1 in ). Pair this with HPLC to verify purity (>99% achievable via resin treatment and recrystallization) and differential scanning calorimetry (DSC) to assess thermal stability .
Advanced Research Questions
Q. How can researchers mitigate instability issues of this compound in aqueous solutions?
- Methodological Answer : Degradation is pH- and temperature-dependent. Maintain pH >7.5 during aqueous work-up to avoid carbamate formation . For long-term stability, store lyophilized powder at -20°C in anhydrous conditions. Avoid prolonged exposure to light or moisture, as these accelerate hydrolysis of the β-lactam ring .
Q. What methodologies are effective in identifying and quantifying impurities in this compound?
- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm wavelength) to detect common impurities such as dimers (RRt 2.3) and dehydrodimers. Recrystallization with CHP-20P resin reduces impurities like N-methylaniline derivatives by 5–10% . For trace analysis, LC-MS/MS with isotopic internal standards (e.g., [²H₄]-Ertapenem) improves accuracy .
Q. How can contradictions in stability data between crystalline and amorphous forms be resolved experimentally?
- Methodological Answer : Design comparative studies under controlled conditions (e.g., 25°C/60% RH for 12 weeks). Crystalline form E shows <0.5% degradation under these conditions, while amorphous forms degrade >5% due to hygroscopicity. Use XRD and Karl Fischer titration to correlate structural integrity with moisture content .
Q. What strategies optimize batch-to-batch consistency in academic-scale synthesis?
- Methodological Answer : Standardize antisolvent ratios (e.g., 1:2:1.5 water:methanol:1-propanol) and cooling rates (-5°C/min) during crystallization. Implement in-process controls (IPC), such as inline pH monitoring and real-time HPLC, to adjust parameters dynamically. Resin purification between crude and final stages reduces variability in impurity profiles .
Data Contradiction Analysis
Q. Why do some studies report higher degradation rates for this compound despite using crystalline forms?
- Analysis : Contradictions arise from differences in experimental conditions. For example, degradation accelerates in aqueous solutions with pH <6 or temperatures >25°C. Studies using unbuffered solvents or inadequate lyophilization protocols may underestimate stability. Cross-validate findings using standardized protocols from pharmacopeial guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
